molecular formula C32H46N6O6 B14231271 Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- CAS No. 532436-01-4

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl-

Katalognummer: B14231271
CAS-Nummer: 532436-01-4
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: UDYPFLVOFLKUNO-PKQHSRECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- is a peptide composed of the amino acids glycine, L-phenylalanine, L-lysine, and L-isoleucine. This compound is part of a larger class of peptides known for their biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can modify the peptide’s disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to quinone derivatives, while reduction can restore disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
  • Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

Glycine, L-phenylalanyl-L-lysyl-L-phenylalanyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic benefits. Its structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development.

Eigenschaften

CAS-Nummer

532436-01-4

Molekularformel

C32H46N6O6

Molekulargewicht

610.7 g/mol

IUPAC-Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H46N6O6/c1-3-21(2)28(32(44)35-20-27(39)40)38-31(43)26(19-23-14-8-5-9-15-23)37-30(42)25(16-10-11-17-33)36-29(41)24(34)18-22-12-6-4-7-13-22/h4-9,12-15,21,24-26,28H,3,10-11,16-20,33-34H2,1-2H3,(H,35,44)(H,36,41)(H,37,42)(H,38,43)(H,39,40)/t21-,24-,25-,26-,28-/m0/s1

InChI-Schlüssel

UDYPFLVOFLKUNO-PKQHSRECSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.